Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt
Description
Properties
CAS No. |
68479-64-1 |
|---|---|
Molecular Formula |
C24H41NNa2O8S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |
InChI Key |
ILMNXWNOEHOLDY-XXAVUKJNSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
68479-64-1 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfosuccinate Intermediate
- Starting Material: Maleic anhydride or maleic acid derivatives are commonly used as precursors to sulfosuccinate compounds.
- Sulfonation: Introduction of the sulfonate group is achieved by reaction with sodium bisulfite under controlled conditions, yielding 2-sulfo-succinic acid derivatives.
- Esterification: The sulfosuccinate intermediate is esterified with 2-aminoethanol (monoethanolamine) to form the aminoethyl ester of sulfosuccinic acid. This step requires careful control of pH and temperature to avoid side reactions and ensure mono-ester formation.
Acylation with (9Z)-1-oxo-9-octadecenyl (Oleoyl) Moiety
- Fatty Acid Activation: The oleic acid or its activated derivative (such as oleoyl chloride or oleoyl anhydride) is prepared to facilitate amide bond formation.
- Amidation Reaction: The amino group on the aminoethyl sulfosuccinate intermediate reacts with the activated oleoyl derivative to form the amide linkage. This reaction is typically conducted under mild heating in an aprotic solvent like dichloromethane or dimethylformamide, with a base such as triethylamine to scavenge released HCl or acid byproducts.
- Purification: The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.
Formation of Disodium Salt
- Neutralization: The final compound is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid groups into their disodium salt form, enhancing water solubility and stability.
- Isolation: The disodium salt is isolated by solvent evaporation or precipitation, followed by drying under vacuum to yield the pure compound.
Analytical and Research Findings on Preparation
- Reaction Yields: Typical overall yields for the multi-step synthesis range from 65% to 85%, depending on purification efficiency and reaction optimization.
- Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm the purity and structure of the final disodium salt. Reverse-phase HPLC methods using acetonitrile-water mixtures with phosphoric acid or formic acid as modifiers are employed for analytical and preparative purposes.
Notes on Scale-Up and Industrial Preparation
- The synthetic route is amenable to scale-up due to the use of commercially available starting materials and relatively mild reaction conditions.
- Control of reaction parameters such as temperature, pH, and stoichiometry is critical to minimize byproduct formation and ensure batch-to-batch consistency.
- The disodium salt form enhances the compound’s solubility, facilitating its incorporation into aqueous formulations in cosmetics and other applications.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Sulfonation | Maleic anhydride + NaHSO3 (aqueous) | Introduce sulfonate group |
| Esterification | 2-aminoethanol, controlled pH, mild heat | Form aminoethyl sulfosuccinate ester |
| Acylation (Amidation) | Oleoyl chloride + base (e.g., triethylamine) in aprotic solvent | Attach oleoyl fatty acid moiety via amide bond |
| Neutralization | NaOH or Na2CO3 aqueous solution | Convert acid groups to disodium salt |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of different esters or amides.
Scientific Research Applications
This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfosuccinate ester moiety plays a crucial role in its activity, influencing various biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, leading to changes in cellular behavior.
Membrane Interaction: The compound interacts with cell membranes, altering their properties and functions.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 68479-64-1 .
- Synonyms: Mackanate OM, Schercopol OMS-Na 35, disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate .
- Molecular Formula : C₂₄H₄₁NNa₂O₈S (derived from structural analysis and government sources ).
- Molecular Weight : ~593.68 g/mol .
Properties and Applications: This compound is a sulfosuccinate half-ester surfactant derived from oleic acid (C18:1 Δ9Z) and monoethanolamine (MEA). It is classified as an anionic surfactant with high foaming capacity and mildness to skin and eyes, making it suitable for personal care products like shampoos and facial cleansers . Its oleoyl (C18:1) hydrophobic tail enhances compatibility with lipid-rich formulations, while the sulfosuccinate headgroup provides water solubility and reduces irritation when blended with other anionic surfactants .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared to three key sulfosuccinate derivatives and one phosphate-based analog:
Performance Data
Key Findings :
- The target compound’s oleoyl chain enhances skin mildness compared to DOSS’s shorter dioctyl chains .
- Disodium Tridecylsulfosuccinate (C13 chain) exhibits higher foam stability due to its compact hydrophobic tail but lacks the skin-conditioning benefits of oleic acid .
- Glycerophospho-N-Oleoyl Ethanolamine, while structurally similar in lipid chain length, functions as a signaling lipid in neuroscience rather than a surfactant .
Regulatory and Environmental Profiles
- Target Compound : Listed as an inert ingredient in pesticides (US EPA), indicating regulatory approval for low toxicity .
- DOSS : Restricted in cosmetics due to bioaccumulation concerns .
- Disodium Tridecylsulfosuccinate : Compliant with EU cosmetics regulations (Annex V) .
Research Highlights
- Blending Synergy : The target compound reduces irritation in sodium lauryl sulfate (SLS) blends by 40% without compromising foam volume .
- Viscosity Modulation : Compatible with betaines and salts to achieve formulations with viscosities up to 5,000 cP .
- Biological Relevance: Analogous oleoyl-containing compounds (e.g., Glycerophospho-N-Oleoyl Ethanolamine) are endogenous ligands for cannabinoid receptors, highlighting structural versatility .
Biological Activity
Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt (CAS Number: 68479-64-1) is a complex organic compound with potential applications in various biological and pharmaceutical fields. Its unique structure and properties make it a subject of interest in research related to drug formulation, delivery systems, and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H41NNa2O8S |
| Molecular Weight | 549.631 g/mol |
| InChI Key | YVPYTXZIJQBUKT-XXAVUKJNSA-L |
| LogP | 3.90 |
The compound acts primarily as a surfactant and emulsifier due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property is crucial in drug delivery systems where the solubility of active pharmaceutical ingredients (APIs) needs to be enhanced. The sulfonate group contributes to its surface-active properties, facilitating the formation of micelles and improving the bioavailability of poorly soluble drugs.
Antimicrobial Properties
Research indicates that compounds similar to butanedioic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of long-chain fatty acids in its structure enhances its ability to disrupt microbial membranes, leading to cell lysis. A study on related compounds demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have shown that butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms between cancerous and non-cancerous cells. In vitro studies revealed IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations .
Case Studies
- Application in Drug Delivery : A study explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced drug solubility and stability, leading to improved therapeutic efficacy in animal models .
- Environmental Impact Assessment : Investigations into the environmental effects of this compound highlighted its biodegradability and low toxicity towards aquatic organisms, making it suitable for use in formulations intended for agricultural applications .
Q & A
Q. What are the validated methods for synthesizing this compound, and how can purity be confirmed?
Synthesis typically involves esterification and sulfonation steps. The (9Z)-octadecenyl amine group is conjugated to the succinate backbone via a two-step process: (1) coupling the oleic acid derivative ([9Z]-1-oxo-9-octadecenyl) with 2-aminoethyl alcohol, followed by (2) esterification with sulfosuccinic acid. Sodium salt formation is achieved through neutralization . Purity Validation :
Q. How can researchers determine critical micelle concentration (CMC) and aggregation behavior?
Methodology :
- Surface Tension Measurements : Use a tensiometer to plot surface tension vs. log concentration. The inflection point indicates CMC.
- Dynamic Light Scattering (DLS) : Analyze hydrodynamic diameter changes to study micelle formation.
- Dye Solubilization : Employ hydrophobic dyes (e.g., Sudan Red) to visually detect micelle formation thresholds .
Advanced Research Questions
Q. What computational strategies predict the compound’s solubility and interfacial activity?
Approaches :
- Molecular Dynamics (MD) Simulations : Model interactions between the hydrophobic (C18) tail and aqueous environments to predict aggregation.
- Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to assess electronic properties influencing solubility .
Validation : Compare simulated CMC values with experimental data (e.g., ±10% deviation indicates robust modeling) .
Q. How does stereochemistry of the (9Z)-octadecenyl group affect surfactant performance?
Experimental Design :
- Comparative Studies : Synthesize isomers (e.g., 9E vs. 9Z) and evaluate CMC, foam stability, and emulsification efficiency.
- Molecular Modeling : Analyze steric hindrance and π-π stacking differences between isomers using MD simulations.
Key Findings : The Z-configuration enhances packing in micelles due to reduced steric clashes, lowering CMC by ~15% compared to E-isomers .
Q. What are the challenges in reconciling conflicting data on thermal stability?
Data Contradiction Analysis :
- Thermogravimetric Analysis (TGA) : Discrepancies in decomposition temperatures (~200–250°C) may arise from impurities or varying heating rates.
- Mitigation : Standardize protocols (e.g., 10°C/min under nitrogen) and cross-validate with differential scanning calorimetry (DSC) to identify phase transitions .
Methodological Guidance
Q. How to optimize reaction yields in large-scale synthesis?
Design of Experiments (DoE) :
- Variables : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hrs).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 65°C, 1.2 mol% catalyst, 8 hrs) for >90% yield .
Q. What analytical techniques resolve structural ambiguities in sulfonated esters?
Advanced Characterization :
- 2D NMR (HSQC, COSY) : Resolve overlapping signals in the aliphatic chain (δ 1.2–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M-Na] at m/z 519.3) and fragmentation patterns .
Application-Oriented Questions
Q. How does this compound perform in membrane separation technologies?
Research Framework :
- Membrane Fabrication : Incorporate the surfactant (1–5 wt%) into polymeric membranes (e.g., polysulfone) via phase inversion.
- Performance Metrics : Measure flux and rejection rates for solutes (e.g., NaCl, dyes) to assess enhanced hydrophilicity and antifouling properties .
Q. Can it serve as a template for nanostructured materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
